3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC13403079
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7ClFNO2S |
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Molecular Weight | 223.65 g/mol |
IUPAC Name | 3-chloro-2-fluoro-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
Standard InChI Key | LMJBVHOHBOTPNO-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Canonical SMILES | CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Introduction
Overview
3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (3-position), fluorine (2-position), and a methylated sulfonamide group (1-position). This compound belongs to the organofluorine and organochlorine chemical classes, with potential applications in medicinal chemistry due to its structural versatility and bioactivity . Its molecular formula is C₇H₆ClFNO₂S, and it has a molecular weight of 223.65 g/mol . The compound’s unique substitution pattern influences its physicochemical properties, reactivity, and interactions with biological targets, making it a subject of ongoing research in drug discovery .
Chemical Structure and Physicochemical Properties
The structure of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide features a benzene core with three key substituents:
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Chlorine at the 3-position, contributing electron-withdrawing effects.
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Fluorine at the 2-position, enhancing metabolic stability and lipophilicity.
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N-Methyl sulfonamide at the 1-position, enabling hydrogen bonding and enzyme inhibition .
Key Physicochemical Data:
Property | Value | Source |
---|---|---|
Molecular Weight | 223.65 g/mol | |
logP (Partition Coefficient) | ~2.1 (predicted) | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 1 | |
Polar Surface Area | 62.6 Ų |
The fluorine atom’s electronegativity increases the compound’s stability against oxidative degradation, while the chlorine atom enhances electrophilic reactivity . The sulfonamide group facilitates interactions with enzymes such as carbonic anhydrases and autotaxin, which are implicated in cancer and inflammatory diseases .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sulfonylation of a substituted aniline precursor. A common method includes:
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Chlorosulfonation: Reacting 3-chloro-2-fluoroaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Amination: Treating the intermediate with methylamine to yield the final product .
Example Reaction Scheme:
Optimization Strategies
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Microwave-assisted synthesis reduces reaction times from hours to minutes.
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Solvent selection: Dichloromethane or THF improves yield (>80%) compared to polar solvents .
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Catalysts: Triethylamine enhances nucleophilic substitution efficiency by scavenging HCl.
Biological Activity and Mechanism of Action
Enzyme Inhibition
3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide demonstrates inhibitory activity against autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which promotes cancer metastasis .
Target | IC₅₀ (µM) | Model System | Source |
---|---|---|---|
Autotaxin | 0.15 | In vitro assay | |
Carbonic Anhydrase IX | 4.2 | Human cell lines |
Antimicrobial Activity
While less potent than traditional sulfonamides, it shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Applications in Medicinal Chemistry
Anticancer Agents
The compound’s autotaxin inhibition makes it a candidate for metastatic cancer therapy. Preclinical studies show a 40% reduction in tumor growth in murine models at 10 mg/kg doses .
Anti-inflammatory Properties
By modulating LPA signaling, it reduces inflammation in rheumatoid arthritis models (60% reduction in cytokine IL-6 at 5 µM) .
Comparison with Related Sulfonamides
Compound | Substituents | logP | Autotaxin IC₅₀ (µM) |
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3-Chloro-2-fluoro-N-methyl | Cl (3), F (2), CH₃ | 2.1 | 0.15 |
2-Chloro-3-fluoro-N-methyl | Cl (2), F (3), CH₃ | 1.8 | 0.22 |
3-Chloro-5-fluoro-2-methyl | Cl (3), F (5), CH₃ | 2.4 | 0.45 |
Key Insight: The 3-chloro-2-fluoro substitution optimizes steric and electronic interactions with autotaxin’s hydrophobic pocket .
Future Research Directions
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